

An In-depth Technical Guide to 2-Methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Methoxyphenylboronic acid

Cat. No.: B135780

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CAS Number: 5720-06-9

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxyphenylboronic acid**, a versatile reagent in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in the synthesis of biologically active compounds targeting specific signaling pathways.

Core Properties of 2-Methoxyphenylboronic Acid

2-Methoxyphenylboronic acid, also known as o-anisylboronic acid, is a white to off-white crystalline powder.^[1] Its utility in organic synthesis is underscored by its stability and reactivity in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	5720-06-9	[2]
Molecular Formula	C ₇ H ₉ BO ₃	[3]
Molecular Weight	151.96 g/mol	[2]
Melting Point	105-110 °C	[2]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Slightly soluble in water; Soluble in Methanol	

Table 2: Spectroscopic Data Overview

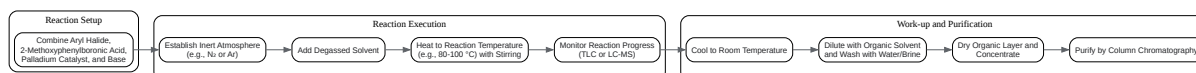
Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to aromatic protons and the methoxy group protons.
¹³ C NMR	Resonances for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[4]

Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **2-Methoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid like **2-Methoxyphenylboronic acid**.



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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of an $\alpha 7$ Nicotinic Acetylcholine Receptor Agonist

This protocol describes the synthesis of a selective agonist for the $\alpha 7$ nicotinic acetylcholine receptor (nAChR) using **2-Methoxyphenylboronic acid**.

Reaction: Suzuki-Miyaura coupling of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine with **2-Methoxyphenylboronic acid**.

Materials:

- 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (1.0 equivalent)
- **2-Methoxyphenylboronic acid** (1.25 equivalents)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
- 2 M aqueous potassium carbonate (K₂CO₃) solution
- N,N-Dimethylacetamide (DMA)

Procedure:

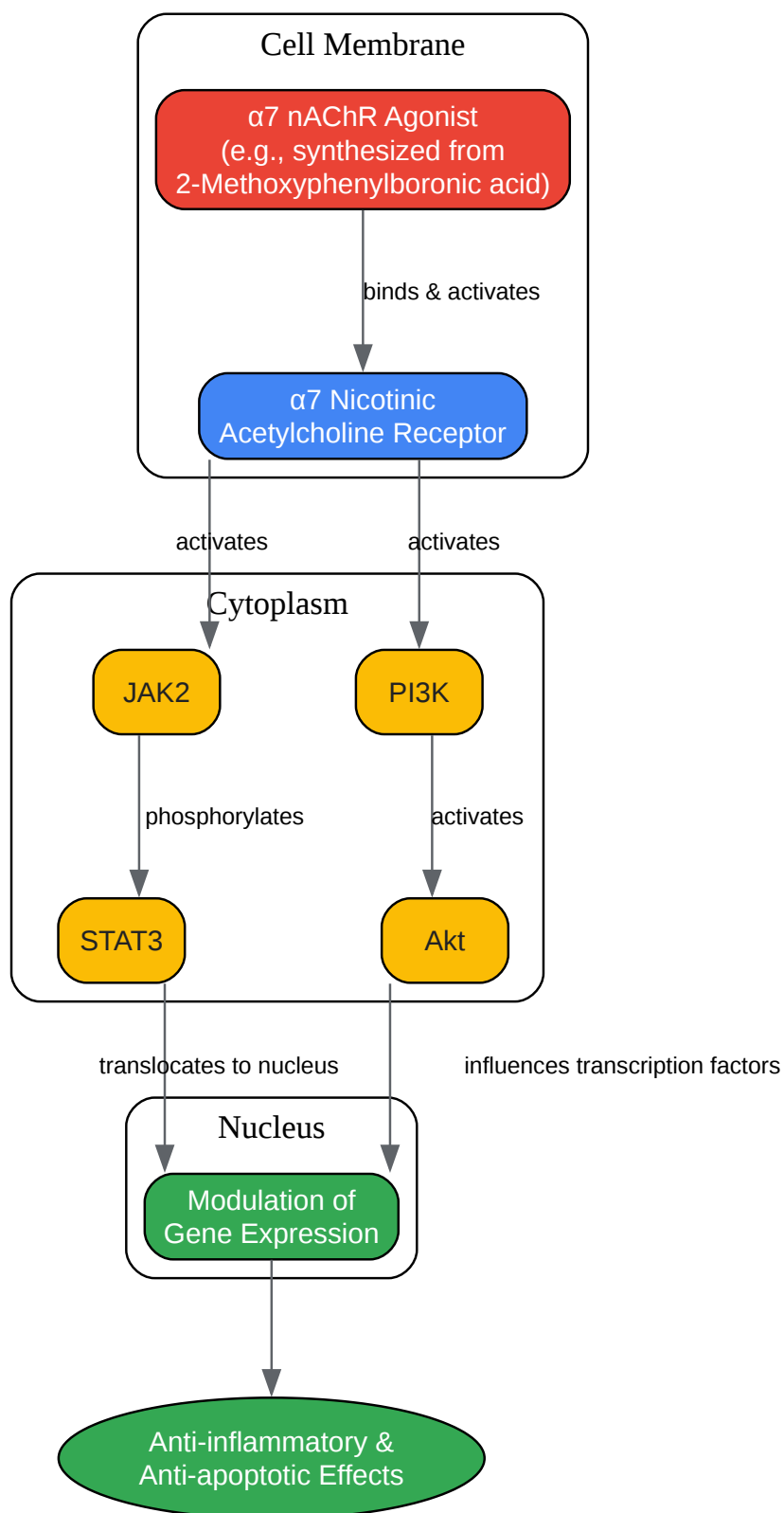
- To a solution of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (0.24 mmol) in DMA (2.0 mL), add **2-Methoxyphenylboronic acid** (0.30 mmol).
- Add 2 M aqueous potassium carbonate solution (0.25 mL).
- Add Pd(dppf)Cl₂ (17 mg, 0.024 mmol).
- Stir the resulting mixture in a capped glass vial at 149 °C overnight.
- After the reaction is complete, remove the solvent under reduced pressure.
- To the residue, add brine and extract with an appropriate organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired compound.

Relevance in Drug Discovery: Targeting the $\alpha 7$ Nicotinic Acetylcholine Receptor Signaling Pathway

The synthesis of $\alpha 7$ nAChR agonists highlights the importance of **2-Methoxyphenylboronic acid** in developing therapeutics for neurological and inflammatory disorders. The $\alpha 7$ nAChR is a ligand-gated ion channel that, upon activation, modulates several downstream signaling cascades.

The $\alpha 7$ Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the $\alpha 7$ nAChR by an agonist, such as the one synthesized using **2-Methoxyphenylboronic acid**, can lead to anti-inflammatory and anti-apoptotic effects through the modulation of pathways like the JAK2-STAT3 and PI3K/Akt pathways.^{[6][7]}



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Simplified signaling pathway of the $\alpha 7$ nicotinic acetylcholine receptor.

Safety and Handling

2-Methoxyphenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Methoxyphenylboronic acid (CAS No. 5720-06-9) is a key building block in synthetic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex organic molecules, including those with significant biological activity. The example of its use in the synthesis of an $\alpha 7$ nicotinic acetylcholine receptor agonist demonstrates its direct applicability to drug discovery programs targeting important signaling pathways. This guide provides essential technical information for researchers and professionals working with this versatile compound.

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